2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid
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Description
“2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid” is a chemical compound with the molecular formula C11H14BF3O3 . It has a molecular weight of 262.04 . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid” is 1S/C11H14BF3O3/c1-7(2)6-18-10-4-3-8(11(13,14)15)5-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid” is a solid compound . It is hygroscopic, meaning it absorbs moisture from the air . The introduction of certain groups into the boronic acid structure can significantly increase its acidity .Scientific Research Applications
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Synthesis of trifluoromethylpyridines
- Field : Agrochemical and pharmaceutical industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Method : The synthesis and applications of TFMP involve various chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Reactant for functionalization
- Field : Chemical synthesis .
- Application : It is used as a reactant for functionalization via lithiation and reaction with electrophiles .
- Method : The specific method of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes of these reactions would vary depending on the specific reaction conditions and other reactants used .
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Preparation of inhibitors of kinesin spindle protein (KSP)
- Field : Pharmaceutical research .
- Application : It is used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
- Method : The specific method of application or experimental procedures would depend on the specific synthesis being carried out .
- Results : The outcomes of these syntheses would vary depending on the specific reaction conditions and other reactants used .
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Suzuki-coupling reactions
- Field : Organic chemistry .
- Application : It can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Method : The specific method of application or experimental procedures would depend on the specific Suzuki-coupling reaction being carried out .
- Results : The outcomes of these reactions would vary depending on the specific reaction conditions and other reactants used .
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Synthesis of Thiazole Derivatives for Printable Electronics
- Field : Material Science .
- Application : It is used in the synthesis of thiazole derivatives for printable electronics .
- Method : The specific method of application or experimental procedures would depend on the specific synthesis being carried out .
- Results : The outcomes of these syntheses would vary depending on the specific reaction conditions and other reactants used .
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Preparation of Terphenyl Benzimidazoles as Tubulin Polymerization Inhibitors
- Field : Pharmaceutical research .
- Application : It is used in the preparation of terphenyl benzimidazoles as tubulin polymerization inhibitors .
- Method : The specific method of application or experimental procedures would depend on the specific synthesis being carried out .
- Results : The outcomes of these syntheses would vary depending on the specific reaction conditions and other reactants used .
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Synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
- Field : Pharmaceutical research .
- Application : It is used in the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .
- Method : The specific method of application or experimental procedures would depend on the specific synthesis being carried out .
- Results : The outcomes of these syntheses would vary depending on the specific reaction conditions and other reactants used .
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Synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid
- Field : Pharmaceutical research .
- Application : 5-Trifluoromethyl-2-formylphenylboronic acid has been synthesized and characterized in terms of its structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
- Method : In some solutions, the title compound isomerizes with formation of the corresponding 3-hydroxybenzoxaborole .
- Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
properties
IUPAC Name |
[2-(2-methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-4-3-8(11(13,14)15)5-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWZYPLOMFBKDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681638 |
Source
|
Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1256345-99-9 |
Source
|
Record name | Boronic acid, B-[2-(2-methylpropoxy)-5-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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